molecular formula C10H14N2O B2658611 2-amino-N-benzyl-N-methylacetamide CAS No. 82155-38-2

2-amino-N-benzyl-N-methylacetamide

Cat. No. B2658611
CAS RN: 82155-38-2
M. Wt: 178.235
InChI Key: QWWIKWIQIRVSIC-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-methylacetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-amino-N-benzyl-N-methylacetamide consists of a benzyl group (C6H5CH2-) and a methylacetamide group (CH3CONH2) attached to an amino group (NH2) .


Physical And Chemical Properties Analysis

2-amino-N-benzyl-N-methylacetamide is a liquid at room temperature. It has a predicted boiling point of 319.9 °C at 760 mmHg and a predicted density of 1.1 g/mL. Its refractive index is predicted to be n 20D 1.55 .

Scientific Research Applications

Ratiometric Fluorescent Probe for Monitoring Endogenous Methylglyoxal

A novel ratiometric fluorescent probe utilizing a recognition reaction with 2-aminoacetamide for detecting methylglyoxal (MGO) in living cells and diabetic blood samples was developed. This approach offers a non-invasive tool for understanding the roles of MGO in living systems and for the potential clinical diagnosis of MGO-related diseases, such as diabetic complications. The probe demonstrated high efficiency, selectivity, and sensitivity, highlighting its utility in basic science research and clinical diagnosis (Wang et al., 2019).

Functionalized Amino Acid Anticonvulsants

The study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their structure and potential as anticonvulsant agents. The crystal structure analysis provided insights into the molecular features likely responsible for their anticonvulsant activities, contributing to the understanding of how structural modifications can influence biological activity (Camerman et al., 2005).

Synthesis and Antifungal Bioactivity

The synthesis of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives demonstrated potent antifungal activities against several pathogenic fungi. This research contributes to the development of new antifungal agents with potential applications in agriculture and medicine (Li & Yang, 2009).

Electrochemical Synthesis of 2-Hydroxyacetamides

A greener protocol for synthesizing 2-hydroxyacetamides containing a γ-lactone ring through electrochemical synthesis was reported. This method offers a sustainable approach to synthesizing these compounds without the need for toxic reagents, catalysts, or enzymes, highlighting its potential for green chemistry applications (Maleki et al., 2016).

High-Temperature Water Hydrolysis of N-Substituted Amides

Research on the hydrolysis of N-methylacetamide in high-temperature water offered insights into the kinetics and mechanism of N-substituted amide hydrolysis. This study contributes to understanding how high-temperature conditions affect the hydrolysis process, which has implications for industrial and environmental processes (Duan et al., 2010).

Future Directions

Future research on 2-amino-N-benzyl-N-methylacetamide and similar compounds could focus on their potential as anticonvulsant agents. This could involve the design and synthesis of new compounds, as well as further studies on their mechanisms of action .

properties

IUPAC Name

2-amino-N-benzyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWIKWIQIRVSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-N-methylacetamide

Synthesis routes and methods

Procedure details

By using N-(t-butoxycarbonyl)glycine (1.0 g) and N-methylbenzylamine (736 μl) as a starting material, the title compound (740 mg) was obtained in the same manners as those of Reference Example 88, (1) and Reference Example 78, (3).
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